![molecular formula C14H19N5O2S B6435533 N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide CAS No. 2549041-89-4](/img/structure/B6435533.png)
N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide” is a complex organic molecule. It contains a pyrido[3,4-d]pyrimidin-4-yl group, which is a type of heterocyclic aromatic organic compound . This group is often found in various pharmaceuticals and has been studied for its potential therapeutic effects .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[3,4-d]pyrimidin-4-yl ring and the attachment of the azetidin-3-yl and methanesulfonamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrido[3,4-d]pyrimidin-4-yl ring, which is a fused ring system containing both pyridine and pyrimidine rings. The azetidin-3-yl group is a type of azetidine, which is a four-membered ring containing nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrido[3,4-d]pyrimidin-4-yl group could potentially undergo various substitution reactions, and the azetidin-3-yl group could be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methanesulfonamide group could potentially make the compound more polar and increase its solubility in water .科学研究应用
Therapeutic Potential
The structures composed of a pyridopyrimidine moiety, such as “N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide”, have shown a therapeutic interest and have already been approved for use as therapeutics . They are synthesized using various protocols .
Anticancer Agents
Pyrido[2,3-d]pyrimidines have been studied extensively as quinazoline analogs . They have shown antitumor, antibacterial, CNS depressive, anticonvulsant, antipyretic, and analgesic effects . Particularly, they have been shown to be effective against Toxoplasma gondii and Pneumocystis carinii culture of tumor cell lines .
Inhibition of Dihydrofolate Reductase
The activity of pyrido[2,3-d]pyrimidines is attributed to dihydrofolate reductase inhibition . This makes them of great interest to researchers working in this field .
Antiproliferative Properties
Due to their diverse anticancer or antiproliferative properties, pyrido[2,3-d]pyrimidine derivatives have been of great interest to researchers .
Inhibitors of Various Cancer Targets
Pyrido[2,3-d]pyrimidines have been used as inhibitors of various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Synthesis of Pyrimidothiadiazines
A simple synthetic strategy has been used for the synthesis of pyrimidothiadiazines based on their aminomethylation through the Mannich reaction .
安全和危害
未来方向
作用机制
Target of Action
The primary targets of N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction leads to the inhibition of the kinase, thereby preventing the phosphorylation of downstream proteins and disrupting the signaling pathways that contribute to disease progression .
Biochemical Pathways
The compound affects various biochemical pathways by inhibiting the activity of its kinase targets . These include pathways regulated by tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Pharmacokinetics
The compound’s degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily the result of its inhibitory effect on its kinase targets . By inhibiting these kinases, the compound disrupts the signaling pathways that contribute to disease progression, thereby exerting its therapeutic effects .
属性
IUPAC Name |
N-methyl-N-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-10-16-13-6-15-5-4-12(13)14(17-10)19-8-11(9-19)7-18(2)22(3,20)21/h4-6,11H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMDZBPPJCQAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CC(C3)CN(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。